2-Fluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide
Description
2-Fluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a thiazolo[5,4-b]pyridine moiety, which is known for its diverse biological activities
Properties
IUPAC Name |
2-fluoro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3OS/c20-15-8-2-1-7-14(15)17(24)22-13-6-3-5-12(11-13)18-23-16-9-4-10-21-19(16)25-18/h1-11H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTNXXNVWLQJIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Fluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide typically involves multiple steps, starting from commercially available substances. One common synthetic route involves the following steps:
Formation of Thiazolo[5,4-b]pyridine Core: This step involves the annulation of a pyridine ring to a thiazole ring.
Introduction of Fluorine Atom: The fluorine atom can be introduced through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling with Benzamide: The final step involves coupling the thiazolo[5,4-b]pyridine derivative with a benzamide moiety.
Chemical Reactions Analysis
2-Fluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
2-Fluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Fluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets. For example, as a PI3K inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with its natural substrate. This inhibition disrupts the PI3K/Akt signaling pathway, which is involved in cell growth, proliferation, and survival . The presence of the fluorine atom enhances the compound’s binding affinity and selectivity towards its target .
Comparison with Similar Compounds
2-Fluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide can be compared with other similar compounds, such as:
2-chloro-4-fluorophenyl sulfonamide: This compound also exhibits PI3K inhibitory activity but with slightly lower potency compared to the fluorinated benzamide derivative.
5-chlorothiophene-2-sulfonamide: Another PI3K inhibitor with a different heterocyclic core, showing comparable biological activity.
The uniqueness of this compound lies in its specific structural features, such as the thiazolo[5,4-b]pyridine core and the presence of a fluorine atom, which contribute to its enhanced biological activity and selectivity.
Biological Activity
2-Fluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is an organic compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound exhibits a unique structural framework that includes a fluorine atom and thiazolo[5,4-b]pyridine moiety, which are associated with various pharmacological effects.
The primary mechanism of action for this compound involves the inhibition of Phosphoinositide 3-Kinase (PI3K) . This enzyme is crucial in the PI3K/AKT/mTOR signaling pathway, which regulates cell growth, proliferation, and survival. Inhibition of PI3K leads to decreased activity in this pathway, potentially preventing cancer cell growth and proliferation.
Inhibitory Activity
The compound has demonstrated potent inhibitory activity against various isoforms of PI3K (α, γ, and δ), with nanomolar IC50 values indicating strong efficacy in biochemical assays. This suggests that this compound could serve as a promising therapeutic agent in cancer treatment by targeting these pathways.
Pharmacokinetics
Preliminary studies suggest that the compound exhibits favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Its lipophilicity and molecular weight are conducive to good bioavailability and tissue penetration, which are critical for effective drug design.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Cancer Cell Proliferation : In vitro studies have shown that this compound significantly reduces the proliferation of various cancer cell lines by inducing apoptosis through the PI3K/AKT/mTOR pathway inhibition. For example, a study reported a reduction in cell viability by over 50% at concentrations around its IC50 values when tested on breast cancer cell lines .
- In Vivo Efficacy : Animal models treated with this compound exhibited reduced tumor growth compared to controls. The compound was administered at varying doses to evaluate its therapeutic window and safety profile. Results indicated a dose-dependent response with minimal toxicity observed at therapeutic doses .
Data Table: Biological Activity Summary
| Parameter | Value |
|---|---|
| Target Enzyme | Phosphoinositide 3-Kinase (PI3K) |
| IC50 Values | Nanomolar range |
| Mechanism | Inhibition of PI3K |
| Cell Lines Tested | Breast cancer (e.g., MCF-7) |
| In Vivo Model | Murine xenograft model |
| Effects on Tumor Growth | Significant reduction observed |
| Safety Profile | Minimal toxicity at therapeutic doses |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
